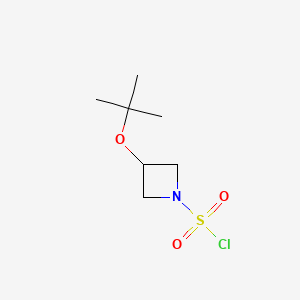
3-(tert-Butoxy)azetidine-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butoxy)azetidine-1-sulfonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)azetidine-1-sulfonyl chloride typically involves the reaction of azetidine derivatives with sulfonyl chlorides under controlled conditions. One common method involves the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with chlorosulfonic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-(tert-Butoxy)azetidine-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .
科学研究应用
3-(tert-Butoxy)azetidine-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(tert-Butoxy)azetidine-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds .
相似化合物的比较
Similar Compounds
- tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate
- tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
Uniqueness
3-(tert-Butoxy)azetidine-1-sulfonyl chloride is unique due to its specific reactivity profile and the presence of the tert-butoxy group, which can influence its chemical behavior and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability and reactivity under certain conditions.
属性
分子式 |
C7H14ClNO3S |
|---|---|
分子量 |
227.71 g/mol |
IUPAC 名称 |
3-[(2-methylpropan-2-yl)oxy]azetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO3S/c1-7(2,3)12-6-4-9(5-6)13(8,10)11/h6H,4-5H2,1-3H3 |
InChI 键 |
MFGUNVVUJIGLTM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1CN(C1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



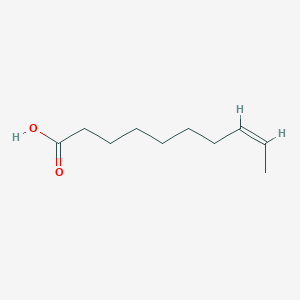

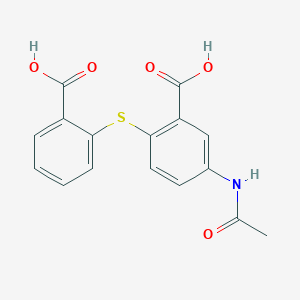
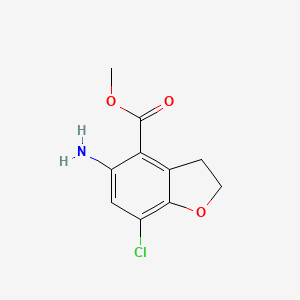
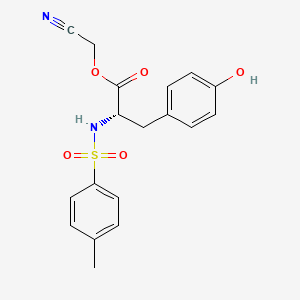
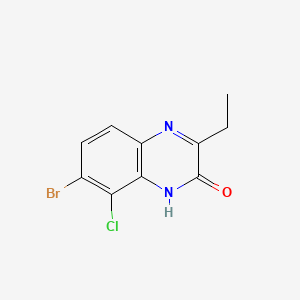
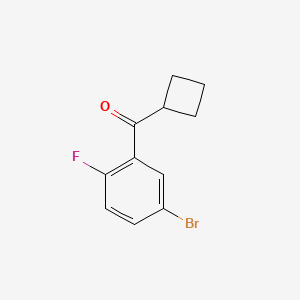
![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13930924.png)
![2-[7-Fluoro-3-(methoxymethoxy)-8-methylnaphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13930929.png)
![Ethyl 8-bromo-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13930934.png)



